molecular formula C16H16Cl2N2O3S2 B11019204 N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

Cat. No.: B11019204
M. Wt: 419.3 g/mol
InChI Key: SNQPCJVIGXXLLI-ZDUSSCGKSA-N
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Description

(2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound featuring a thiazole ring, a dichlorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Butanoic Acid: The acetylated thiazole is coupled with (2S)-2-amino-4-(methylsulfanyl)butanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Automated Synthesis: Utilizing robotic systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often requires catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Could produce amines or alcohols.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

(2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID: can be compared with other thiazole derivatives or compounds containing dichlorophenyl groups.

Uniqueness

    Structural Features: The combination of a thiazole ring, dichlorophenyl group, and butanoic acid moiety is unique.

    Chemical Properties: Exhibits distinct reactivity and stability compared to similar compounds.

    Biological Activity: May have unique biological activities due to its specific structure.

This detailed article provides a comprehensive overview of (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16Cl2N2O3S2

Molecular Weight

419.3 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H16Cl2N2O3S2/c1-24-5-4-13(16(22)23)20-14(21)7-10-8-25-15(19-10)11-3-2-9(17)6-12(11)18/h2-3,6,8,13H,4-5,7H2,1H3,(H,20,21)(H,22,23)/t13-/m0/s1

InChI Key

SNQPCJVIGXXLLI-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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